[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate
Description
This compound features a benzoate ester core linked to a 2-methoxyphenyl group and an (E)-configured hydrazinylidene moiety substituted with a cyclohexanecarbonyl group. Its molecular formula is C23H24N2O4, with a molecular weight of 416.45 g/mol (estimated).
Properties
CAS No. |
477733-64-5 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H24N2O4/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)28-22(26)18-10-6-3-7-11-18/h3,6-7,10-15,17H,2,4-5,8-9H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
PCLAEZLUEDDLGE-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, starting with the preparation of the cyclohexanecarbonylhydrazine precursor. This precursor is then reacted with 4-formyl-2-methoxyphenyl benzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, dyes, and other organic compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with enzymes and other biomolecules can provide insights into its biological activity.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties. Its unique structure allows for the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Key Observations :
- Hydrazone vs. Imine Linkages: The target compound and ’s dichlorophenoxy derivative use hydrazone linkages, while ’s I6 employs an imine. Hydrazones are more hydrolytically stable than imines, favoring pharmaceutical applications .
- Substituent Effects: The cyclohexanecarbonyl group in the target compound offers steric bulk and lipophilicity, contrasting with the electron-withdrawing dichlorophenoxy group () or the fluorophenyl group ().
Physical and Spectral Properties
Notes:
- ’s quinoline derivatives form crystalline solids, while ’s I6 exhibits liquid crystal behavior due to flexible alkoxy chains .
- The dichlorophenoxy derivative () has a higher molecular weight (473.31 g/mol) due to chlorine atoms .
Functional and Application-Based Differences
- Material Science : ’s I6 forms induced polymorphic phases, making it suitable for optical materials. The target compound’s rigid cyclohexane group could stabilize specific mesophases.
- Agrochemicals: The dichlorophenoxy derivative () likely acts as a herbicide due to structural similarity to phenoxyacetic acid herbicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
